molecular formula C11H12F3N3S B12058708 1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea

1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea

Cat. No.: B12058708
M. Wt: 275.30 g/mol
InChI Key: VMVPNZYAEDBYES-FRKPEAEDSA-N
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Description

1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiourea moiety. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity to the compound.

Preparation Methods

The synthesis of 1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethylamine and thiourea under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions, leading to strong binding affinity with its targets. Molecular docking studies have shown that the compound can form stable complexes with proteins, influencing their activity and function .

Comparison with Similar Compounds

1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H12F3N3S

Molecular Weight

275.30 g/mol

IUPAC Name

1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea

InChI

InChI=1S/C11H12F3N3S/c1-2-15-10(18)17-16-7-8-5-3-4-6-9(8)11(12,13)14/h3-7H,2H2,1H3,(H2,15,17,18)/b16-7+

InChI Key

VMVPNZYAEDBYES-FRKPEAEDSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=CC=C1C(F)(F)F

Canonical SMILES

CCNC(=S)NN=CC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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